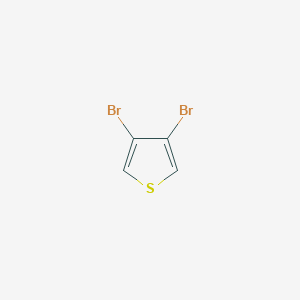

3,4-Dibromothiophene

説明

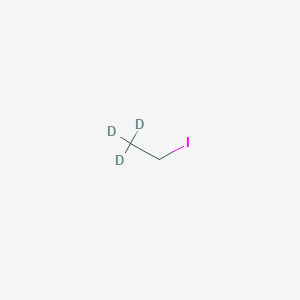

3,4-Dibromothiophene is a clear colorless to yellow liquid . It is used in the synthesis of thiophene-estrogen receptor ligands which contain superagonist activities when involving luciferase in genes in human cells .

Synthesis Analysis

3,4-Dibromothiophene has been used in the preparation of thieno [3,4- b ]thiophene . It was also used as a starting material in the synthesis of alkyl substituted, fused thiophenes .Molecular Structure Analysis

The molecular formula of 3,4-Dibromothiophene is C4H2Br2S . Its molecular weight is 241.93 g/mol .Chemical Reactions Analysis

3,4-Dibromothiophene has been used in the preparation of thieno [3,4- b ]thiophene . It was also used as a starting material in the synthesis of alkyl substituted, fused thiophenes .Physical And Chemical Properties Analysis

3,4-Dibromothiophene is a clear colorless to yellow liquid . It has a refractive index of 1.640 (lit.) , a boiling point of 221-222 °C (lit.) , and a density of 2.188 g/mL at 25 °C (lit.) .科学的研究の応用

Organic Synthesis

Scientific Field

Organic Chemistry Application Summary: 3,4-Dibromothiophene is utilized in the synthesis of various organic compounds, particularly in the construction of thiophene derivatives which are crucial in the development of pharmaceuticals and organic electronic materials . Methods of Application:

- Used as a starting material in the synthesis of alkyl-substituted, fused thiophenes .

- Involved in halogen dance reactions, a method for isomerization in organic synthesis . Results and Outcomes:

- Enabled the preparation of thieno[3,4-b]thiophene, a compound with potential applications in electronics .

- Contributed to the development of mechanistic pathways for halogen dance reactions, enhancing the efficiency of synthetic processes .

Pharmaceutical Research

Scientific Field

Pharmacology Application Summary: In pharmaceutical research, 3,4-Dibromothiophene serves as a precursor for the development of bioactive molecules that could lead to new therapeutic agents . Methods of Application:

- Employed in the preparation of thieno[3,4-b]thiophene derivatives used in drug development . Results and Outcomes:

- The synthesis of these derivatives provides a platform for the discovery of novel drugs with potential benefits in treating various diseases .

Materials Science

Scientific Field

Materials Engineering Application Summary: This compound is integral in the creation of new materials, such as conducting polymers, which have applications in electronics and renewable energy technologies . Methods of Application:

- Used in the oxidative polymerization of thiophene derivatives to produce materials with unique electrical properties . Results and Outcomes:

- The resulting polymers exhibit enhanced conductivity and stability, making them suitable for use in advanced electronic devices .

Chemical Analysis Methods

Scientific Field

Analytical Chemistry Application Summary: 3,4-Dibromothiophene is studied using advanced spectroscopy techniques to understand its properties and reactions . Methods of Application:

- Analyzed using double photoionization spectra and coincidence spectroscopy based on electron time-of-flight measurement . Results and Outcomes:

- Provided insights into the molecular structure and reactivity, aiding in the design of more efficient synthetic routes .

Environmental Science

Scientific Field

Environmental Chemistry Application Summary: Its derivatives are explored for their potential use in environmental sensing and remediation efforts . Methods of Application:

- Electrosynthesis of poly(hydroxymethylated-3,4-ethylenedioxythiophene) in aqueous solutions for biosensing applications . Results and Outcomes:

- The synthesized films showed promise as biosensors for detecting environmental pollutants, with good biocompatibility and stability .

Biochemistry

Scientific Field

Biochemistry Application Summary: 3,4-Dibromothiophene is a key intermediate in the synthesis of compounds used in biochemical studies and applications . Methods of Application:

- Utilized in the preparation of compounds for biochemical assays and research . Results and Outcomes:

- Enabled the study of biochemical processes and the development of assays for various biological applications .

This analysis showcases the versatility of 3,4-Dibromothiophene in scientific research, highlighting its significant role in advancing knowledge and technology across multiple disciplines.

Organic Electronics

Scientific Field

Organic Electronics Application Summary: 3,4-Dibromothiophene is a critical building block in the synthesis of organic electronic materials, such as solar cells, electrochromic devices, and organic field-effect transistors . Methods of Application:

- Synthesis of pure donor polymers starting from 3,4-Dibromothiophene for use in organic electronics .

- Preparation of dithieno[3,2-b:2′,3′-d]thiophene derivatives for enhanced charge mobility and extended π-conjugation . Results and Outcomes:

- The synthesized compounds have shown potential in improving the performance of organic electronic devices .

- Specific compounds have demonstrated the ability to detect more fluoride ions, indicating their use in sensing applications .

Supramolecular Chemistry

Scientific Field

Supramolecular Chemistry Application Summary: 3,4-Dibromothiophene derivatives are used in functional supramolecular chemistry for creating complex structures with potential applications in organic electronics . Methods of Application:

- Employed in the construction of supramolecular architectures using dithienothiophene (DTT) as a core component . Results and Outcomes:

- These architectures are being explored for their electronic properties and their ability to form stable, functional materials .

Sensing Technology

Scientific Field

Chemical Sensing Application Summary: Derivatives of 3,4-Dibromothiophene are investigated for their application in the development of chemical sensors . Methods of Application:

- Utilized in the creation of fluorescent probes for detecting specific ions or molecules . Results and Outcomes:

- The resulting sensors offer high sensitivity and selectivity, which are crucial for environmental monitoring and diagnostics .

Photovoltaic Materials

Scientific Field

Renewable Energy Application Summary: 3,4-Dibromothiophene is used in the development of photovoltaic materials that convert light into electricity, enhancing solar cell efficiency . Methods of Application:

- Integrated into the molecular design of organic photovoltaic cells to improve light absorption and charge transport . Results and Outcomes:

- The incorporation of 3,4-Dibromothiophene-based materials has led to solar cells with better power conversion efficiencies .

Catalysis

Scientific Field

Catalysis Application Summary: This compound is explored as a catalyst or a catalyst precursor in various chemical reactions, contributing to more sustainable processes . Methods of Application:

- Used in catalytic systems for cross-coupling reactions to create carbon-carbon bonds . Results and Outcomes:

- The use of 3,4-Dibromothiophene has resulted in catalysts that are more selective and efficient .

Nanotechnology

Scientific Field

Nanotechnology Application Summary: 3,4-Dibromothiophene plays a role in the synthesis of nanomaterials with potential applications in electronics and medicine . Methods of Application:

- Involved in the preparation of thiophene-based nanoparticles for use in electronic devices and drug delivery systems . Results and Outcomes:

- The developed nanoparticles exhibit unique properties that could lead to advancements in nanoelectronics and targeted therapies .

These additional applications further illustrate the broad impact of 3,4-Dibromothiophene in cutting-edge scientific research, spanning from electronics to renewable energy and beyond.

Advanced Polymer Research

Scientific Field

Polymer Chemistry Application Summary: 3,4-Dibromothiophene is used in the synthesis of advanced polymers for creating high-performance materials . Methods of Application:

- Involved in the polymerization processes to produce polymers with specific electrical and mechanical properties . Results and Outcomes:

- The resulting polymers have potential applications in various industries, including automotive, aerospace, and electronics .

Agrochemical Synthesis

Scientific Field

Agricultural Chemistry Application Summary: This compound is instrumental in developing agrochemicals like pesticides and herbicides . Methods of Application:

- Used as a precursor in the synthesis of thiophene-based agrochemicals . Results and Outcomes:

- The synthesized agrochemicals exhibit improved efficacy and reduced environmental impact .

Dye Synthesis

Scientific Field

Dye Chemistry Application Summary: 3,4-Dibromothiophene is a key intermediate in the production of dyes and pigments . Methods of Application:

- Employed in the synthesis of thiophene-based dyes for textiles and inks . Results and Outcomes:

- The dyes produced offer vibrant colors and enhanced stability against fading .

Conductive Inks

Scientific Field

Printed Electronics Application Summary: Utilized in the formulation of conductive inks for printed electronics applications . Methods of Application:

- Integrated into ink formulations to improve conductivity and printability on various substrates . Results and Outcomes:

- Conductive inks containing 3,4-Dibromothiophene are used in flexible electronics and RFID tags .

Liquid Crystals

Scientific Field

Material Science Application Summary: Plays a role in the synthesis of liquid crystal materials for display technologies . Methods of Application:

- Used to create thiophene-based liquid crystals with specific optical properties . Results and Outcomes:

- These materials are critical for the advancement of high-definition displays and other optical devices .

Photocatalysis

Scientific Field

Environmental Chemistry Application Summary: 3,4-Dibromothiophene derivatives are explored for their photocatalytic properties in environmental cleanup . Methods of Application:

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3,4-dibromothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Br2S/c5-3-1-7-2-4(3)6/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGKLVWTVCUDISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Br2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50185336 | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; mp = 4-5 deg C; [Alfa Aesar MSDS] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.12 [mmHg] | |

| Record name | 3,4-Dibromothiophene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10993 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

3,4-Dibromothiophene | |

CAS RN |

3141-26-2 | |

| Record name | 3,4-Dibromothiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3141-26-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dibromothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003141262 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIBROMOTHIOPHENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99007 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Dibromothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50185336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dibromothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.588 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-3-[[N-(1-Hydroxymethyl-2-phenylethyl)amino]methyl]-4-nitrobenzenecarbonitrile](/img/structure/B32701.png)

![2-[[(5R)-3-[3-Fluoro-4-(4-morpholinyl)phenyl]-2-oxo-5-oxazolidinyl]methyl]-1H-isoindole-1,3(2H)-dion](/img/structure/B32714.png)

![N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide](/img/structure/B32735.png)